(Z)-benzyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate
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Overview
Description
(Z)-benzyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran core, a benzylidene group, and multiple methoxy substituents. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-benzyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves several key steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors such as ortho-hydroxyaryl aldehydes and ketones.
Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the benzofuran derivative and 2,4,5-trimethoxybenzaldehyde under basic conditions.
Esterification: The final step involves the esterification of the hydroxyl group on the benzofuran ring with benzyl 2-bromoacetate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(Z)-benzyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the benzylidene group to a benzyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In synthetic chemistry, (Z)-benzyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
The compound has potential applications in medicinal chemistry due to its structural similarity to bioactive molecules. It may exhibit pharmacological activities such as anti-inflammatory, antioxidant, or anticancer properties, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals. Its ability to undergo various chemical transformations makes it valuable for producing a wide range of products.
Mechanism of Action
The mechanism by which (Z)-benzyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate exerts its effects depends on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Receptor Binding: It may bind to receptors on the cell surface, triggering signaling cascades that result in physiological responses.
Antioxidant Activity: The presence of methoxy groups suggests potential antioxidant properties, which could protect cells from oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate
- tert-Butyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Uniqueness
(Z)-benzyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is unique due to its specific benzyl ester group, which can influence its reactivity and biological activity. Compared to similar compounds with ethyl or tert-butyl groups, the benzyl group may provide different steric and electronic effects, leading to distinct properties and applications.
Properties
IUPAC Name |
benzyl 2-[[(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O8/c1-30-21-14-24(32-3)23(31-2)11-18(21)12-25-27(29)20-10-9-19(13-22(20)35-25)33-16-26(28)34-15-17-7-5-4-6-8-17/h4-14H,15-16H2,1-3H3/b25-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSGLABOSYFALW-ROTLSHHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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